molecular formula C16H14ClNO4 B4112139 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid

3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid

Cat. No. B4112139
M. Wt: 319.74 g/mol
InChI Key: VHOJVJAEUUAAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower the levels of triglycerides and cholesterol in the blood. Clofibric acid is a synthetic compound that was first synthesized in the 1960s and has since been used in scientific research to study the mechanism of action of fibrates.

Mechanism of Action

Clofibric acid activates PPARα by binding to the ligand-binding domain of the receptor. This leads to a conformational change in the receptor, which allows it to bind to DNA and regulate the expression of genes involved in lipid metabolism. The activation of PPARα by 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. It has been shown to lower the levels of triglycerides and cholesterol in the blood by increasing the oxidation of fatty acids and decreasing the synthesis of lipids. It has also been shown to increase the levels of high-density lipoprotein (HDL) cholesterol, which is known as "good" cholesterol.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid acid in lab experiments is that it is a well-established compound that has been extensively studied. It is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid acid is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on lipid metabolism.

Future Directions

There are a number of future directions for research on 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid acid. One area of research is the development of new fibrates that are more effective at lowering the levels of triglycerides and cholesterol in the blood. Another area of research is the identification of new targets for fibrates, which could lead to the development of new drugs for the treatment of dyslipidemia. Finally, research on the effects of 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid acid on other physiological processes, such as inflammation and insulin resistance, could lead to a better understanding of the role of PPARα in these processes.

Scientific Research Applications

Clofibric acid has been extensively used in scientific research to study the mechanism of action of fibrates. Fibrates are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism. Clofibric acid has been shown to activate PPARα, which is the primary target of fibrates.

properties

IUPAC Name

3-[[2-(2-chlorophenoxy)acetyl]amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10-11(16(20)21)5-4-7-13(10)18-15(19)9-22-14-8-3-2-6-12(14)17/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOJVJAEUUAAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Chlorophenoxy)acetyl]amino}-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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